9-But-3-enyl-9H-adenine
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Overview
Description
9-But-3-enyl-9H-adenine is a synthetic compound that belongs to the adenine family. Adenine is one of the four nucleobases in the nucleic acid of DNA, which plays a crucial role in cellular processes. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-But-3-enyl-9H-adenine typically involves the alkylation of adenine with a but-3-enyl group. This can be achieved through various synthetic routes, including:
N-Alkylation: Adenine is reacted with but-3-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Heck Reaction: This palladium-catalyzed coupling reaction involves the reaction of adenine with but-3-enyl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale N-alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the but-3-enyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction of the compound can lead to the formation of saturated derivatives, such as 9-butyl-9H-adenine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-enyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed:
Epoxides: Formed through oxidation of the but-3-enyl group.
Hydroxylated Derivatives: Formed through partial oxidation.
Saturated Derivatives: Formed through reduction.
Scientific Research Applications
9-But-3-enyl-9H-adenine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological processes, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-But-3-enyl-9H-adenine involves its interaction with specific molecular targets, such as enzymes and receptors. One of the key pathways is the inhibition of S-adenosylhomocysteine hydrolase, which leads to an increase in intracellular levels of S-adenosylhomocysteine and a subsequent decrease in methylation reactions . This mechanism is particularly relevant in its antiviral and anticancer activities.
Comparison with Similar Compounds
9-Propenyladenine: Similar in structure but with a propenyl group instead of a but-3-enyl group.
9-Ethyladenine: Used as a basis for adenosine receptor antagonists.
Neplanocin A: A potent inhibitor of S-adenosylhomocysteine hydrolase, similar to 9-But-3-enyl-9H-adenine.
Uniqueness: this compound is unique due to its specific but-3-enyl substitution, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N5 |
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Molecular Weight |
189.22 g/mol |
IUPAC Name |
9-but-3-enylpurin-6-amine |
InChI |
InChI=1S/C9H11N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h2,5-6H,1,3-4H2,(H2,10,11,12) |
InChI Key |
LMZZJSTVOIDJFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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